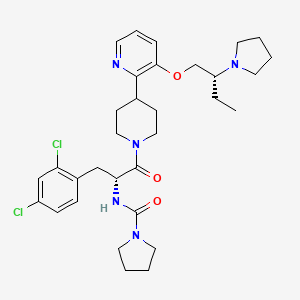

SNT-207858 free base

Description

BenchChem offers high-quality SNT-207858 free base suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SNT-207858 free base including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41)/t26-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSVFEJLUPMLCZ-IXCJQBJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C@@H](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SNT-207858 Free Base: A Technical Overview of a Selective Melanocortin-4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207858 is a potent, selective, and orally bioavailable non-peptidic antagonist of the melanocortin-4 receptor (MC4R). It has demonstrated the ability to cross the blood-brain barrier and has been investigated for its therapeutic potential in conditions characterized by anorexia and body weight loss, particularly cancer-induced cachexia. This technical guide provides a comprehensive overview of the available preclinical data on SNT-207858, including its mechanism of action, pharmacological properties, and key experimental findings.

Introduction

Cachexia, a multifactorial syndrome characterized by severe body weight loss, anorexia, and systemic inflammation, is a common and debilitating complication of chronic diseases such as cancer. The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in the regulation of food intake and energy homeostasis. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in appetite and an increase in energy expenditure. In pathological states like cancer, dysregulation of this pathway can contribute significantly to the development of cachexia.

SNT-207858 has emerged as a promising small molecule antagonist designed to block the anorexigenic signaling of the MC4R, thereby stimulating food intake and mitigating weight loss. This document synthesizes the publicly available scientific information on SNT-207858 free base.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2-[4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl]-1-piperidinyl]ethyl]-1-pyrrolidinecarboxamide |

| CAS Number | 1104662-66-9 (free base) |

| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |

| Molecular Weight | 616.6 g/mol |

Mechanism of Action and Signaling Pathway

SNT-207858 functions as a competitive antagonist at the MC4R, a G-protein coupled receptor (GPCR). In the central nervous system, particularly the hypothalamus, the MC4R is a key regulator of energy balance.

The MC4R Signaling Pathway:

Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons release α-MSH, which binds to and activates the MC4R on second-order neurons. This activation leads to a signaling cascade that ultimately results in decreased food intake and increased energy expenditure. Conversely, agouti-related peptide (AgRP) neurons release AgRP, an endogenous antagonist/inverse agonist of the MC4R, which blocks α-MSH binding and promotes food intake.

In cachexia, inflammatory cytokines can stimulate POMC neurons, leading to an overproduction of α-MSH and a subsequent increase in MC4R signaling, contributing to anorexia and weight loss.

SNT-207858 competitively inhibits the binding of α-MSH to the MC4R, thereby blocking its anorexigenic signaling. This leads to an increase in food intake and a reduction in energy expenditure, counteracting the metabolic effects of cachexia.

Figure 1: Simplified signaling pathway of the melanocortin-4 receptor (MC4R) and the antagonistic action of SNT-207858.

Pharmacological Data

In Vitro Receptor Binding and Functional Activity

SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at the MC4R. The following table summarizes the key findings.

| Parameter | Value | Receptor Subtype |

| Binding Affinity (IC₅₀) | 22 nM | MC4R |

| Functional Antagonism (IC₅₀) | 11 nM | MC4R |

| Selectivity vs. MC3R | 170-fold | MC4R vs. MC3R |

| Selectivity vs. MC5R | 40-fold | MC4R vs. MC5R |

Data sourced from Weyermann P, et al. PLoS One. 2009;4(3):e4774.

Experimental Protocols

Detailed, step-by-step experimental protocols for the in vitro assays are not fully available in the public domain. However, based on standard pharmacological practices, the following general methodologies were likely employed.

General Workflow for In Vitro Assays:

Figure 2: General experimental workflow for in vitro characterization of SNT-207858.

Preclinical In Vivo Studies

The efficacy of SNT-207858 has been evaluated in a murine model of cancer-induced cachexia.

C26 Adenocarcinoma-Induced Cachexia Model

| Parameter | Description |

| Animal Model | Male BALB/c mice |

| Tumor Model | Subcutaneous implantation of C26 adenocarcinoma cells |

| Treatment | SNT-207858 |

| Dosage | 30 mg/kg |

| Route of Administration | Oral gavage |

| Frequency | Once daily |

| Duration | 15 days |

| Key Outcomes | - Significantly reduced tumor-induced body weight loss.- Animals treated with SNT-207858 showed slight gains in fat mass and lean body mass compared to vehicle-treated controls. |

Data sourced from Weyermann P, et al. PLoS One. 2009;4(3):e4774.

Experimental Protocol

A detailed, step-by-step protocol for the in vivo study is not publicly available. The following represents a generalized workflow for such an experiment.

General Workflow for In Vivo Cachexia Study:

In-Depth Technical Guide: SNT-207858 Free Base and its Interaction with the Melanocortin-4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action for the compound SNT-207858 free base. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases and cachexia.

Core Target Receptor: Melanocortin-4 Receptor (MC4R)

SNT-207858 is a selective and potent antagonist of the Melanocortin-4 Receptor (MC4R).[1][2][3][4] The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus, a region critical for regulating energy homeostasis, including appetite and energy expenditure.[5][6][7] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), while the agouti-related protein (AgRP) acts as an endogenous inverse agonist.[6][7] By blocking the action of α-MSH at the MC4R, SNT-207858 can stimulate food intake and reduce energy expenditure, making it a compound of interest for conditions such as cachexia.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of SNT-207858 with the melanocortin receptors.

| Parameter | Value | Receptor Subtype(s) | Notes |

| Binding Affinity (IC50) | 22 nM | Human MC4R | [1][3][4] |

| Functional Activity (IC50) | 11 nM | Human MC4R | [1][3][4] |

| Selectivity vs. MC3R | ~170-fold | Human MC3R vs. MC4R | [1][10] |

| Selectivity vs. MC5R | ~40-fold | Human MC5R vs. MC4R | [1][10] |

| In Vivo Efficacy | 30 mg/kg (oral, daily) | Mouse model of cachexia | Significantly reduced tumor-induced weight loss.[1][4] |

Signaling Pathways

The MC4R primarily couples to the Gs alpha subunit of the heterotrimeric G protein. Activation of MC4R by an agonist like α-MSH leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in anorexigenic effects (suppression of appetite). SNT-207858, as an antagonist, blocks this pathway.

Caption: Antagonistic action of SNT-207858 on the MC4R signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a compound like SNT-207858, based on the findings in Weyermann et al., 2009.[8]

Radioligand Binding Assay (for Binding Affinity)

Objective: To determine the binding affinity (IC50) of SNT-207858 for the human MC4R.

Materials:

-

HEK293 cells stably expressing the human MC4R.

-

Membrane preparation from the above cells.

-

Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.

-

Non-specific binding control: A high concentration of unlabeled NDP-α-MSH.

-

SNT-207858 at various concentrations.

-

Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of SNT-207858 in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled NDP-α-MSH.

-

Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SNT-207858 concentration and determine the IC50 value using non-linear regression analysis.

Functional Assay (cAMP Accumulation Assay)

Objective: To determine the functional antagonist activity (IC50) of SNT-207858 at the human MC4R.

Materials:

-

HEK293 cells stably expressing the human MC4R.

-

Agonist: α-MSH.

-

SNT-207858 at various concentrations.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of SNT-207858 and a phosphodiesterase inhibitor for a defined period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of α-MSH (typically the EC80 concentration to elicit a robust response).

-

Incubate for a further defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of the α-MSH-stimulated cAMP response against the logarithm of the SNT-207858 concentration and determine the IC50 value using non-linear regression analysis.

Caption: A logical workflow for the preclinical evaluation of SNT-207858.

Conclusion

SNT-207858 is a well-characterized, selective antagonist of the melanocortin-4 receptor with demonstrated oral bioavailability and efficacy in preclinical models of cachexia. Its mechanism of action, centered on the blockade of the MC4R signaling pathway, presents a promising therapeutic strategy for conditions characterized by anorexia and body weight loss. The data and protocols presented in this guide offer a solid foundation for further research and development of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]

- 9. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

The Core Signaling Pathway of SNT-207858 Free Base: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the signaling pathway and mechanism of action of SNT-207858 free base, a selective antagonist of the melanocortin-4 receptor (MC-4R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the melanocortin system.

SNT-207858 is a non-peptidic, orally available, and blood-brain barrier penetrating small molecule.[1][2] Its primary mechanism of action is the selective inhibition of the MC-4R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus, a key region for regulating energy homeostasis, appetite, and metabolism.[1][3][4]

Core Signaling Pathway of the Melanocortin-4 Receptor (MC-4R)

The MC-4R is a central node in the regulation of energy balance. Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that promotes satiety and increases energy expenditure.[5][6] The canonical MC-4R signaling pathway is primarily mediated through the Gαs subunit of its associated heterotrimeric G protein.

Upon agonist binding, the MC-4R undergoes a conformational change, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in appetite suppression and energy expenditure.[7]

As a selective antagonist, SNT-207858 binds to the MC-4R but does not activate it. Instead, it competitively blocks the binding of endogenous agonists like α-MSH. This inhibition prevents the initiation of the downstream signaling cascade, leading to a decrease in cAMP production and PKA activity. The net effect is a reduction in the anorexigenic (appetite-suppressing) signals, which can be beneficial in conditions characterized by cachexia or anorexia.[2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 5. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

SNT-207858 Free Base: A Technical Overview of a Novel Melanocortin-4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on SNT-207858 free base. Detailed quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) are not available in the public domain and are likely proprietary to the developing organization. Therefore, this guide focuses on the compound's mechanism of action, preclinical rationale, and general experimental methodologies as described in the available scientific literature.

Introduction

SNT-207858 is a novel, non-peptidic, orally active, and blood-brain barrier-penetrating small molecule.[1][2][3][4][5] It functions as a selective antagonist of the melanocortin-4 receptor (MC-4R).[1][2][3][4][5] Developed by Santhera Pharmaceuticals, SNT-207858 has been investigated for its potential therapeutic application in the treatment of cachexia, a complex metabolic syndrome characterized by severe weight loss, anorexia, and muscle wasting, often associated with chronic diseases like cancer.[1]

The rationale for its development stems from the role of the central melanocortin system in regulating food intake and energy expenditure.[1] The MC-4R, a key component of this system, is a G-protein coupled receptor that, when activated by its endogenous agonist alpha-melanocyte-stimulating hormone (α-MSH), leads to a decrease in appetite and an increase in energy expenditure.[1] By blocking this receptor, SNT-207858 is designed to stimulate food intake and mitigate the catabolic processes that drive cachexia.[1]

Quantitative Pharmacokinetic Data

As of the latest available information, specific quantitative pharmacokinetic parameters for SNT-207858 free base in any species have not been publicly disclosed. Preclinical studies have confirmed its oral activity and ability to penetrate the blood-brain barrier, which are critical for its intended central mechanism of action.[1] However, detailed data on its absorption, distribution, metabolism, and excretion (ADME) profile, including plasma concentration-time curves, bioavailability, and tissue distribution, are not available in the peer-reviewed literature or other public documents.

Experimental Protocols

The primary public source describing the preclinical evaluation of SNT-207858 is a study by Weyermann et al. (2009) in a mouse model of cancer-induced cachexia. While this study does not detail the specific pharmacokinetic assays, it provides a framework for the in vivo assessment of SNT-207858's efficacy. Below is a generalized experimental protocol based on the methodologies described in this publication.

In Vivo Model of Cancer-Induced Cachexia

-

Animal Model: Male BALB/c mice are commonly used.

-

Tumor Induction: Mice are subcutaneously inoculated with C26 adenocarcinoma cells to induce a tumor and the subsequent development of cachexia.

-

Compound Administration: SNT-207858 free base is administered orally, typically via gavage. The vehicle and dosing volume would be optimized for the compound's solubility and the animal's weight.

-

Efficacy Endpoints:

-

Food Intake: Measured daily to assess the compound's effect on anorexia.

-

Body Weight: Monitored daily as a primary indicator of cachexia progression.

-

Body Composition: At the end of the study, changes in lean body mass and fat mass are determined to assess the compound's impact on tissue wasting.

-

Tumor Growth: Tumor volume is measured regularly to ensure that the compound's effects are not due to direct anti-tumor activity.

-

Bioanalytical Method for Pharmacokinetic Studies (Hypothetical)

A typical bioanalytical method for a small molecule like SNT-207858 in plasma and brain tissue would likely involve the following steps:

-

Sample Collection: Blood samples are collected at various time points after dosing via a suitable method (e.g., tail vein, retro-orbital sinus). Brains are collected after euthanasia and perfusion to remove residual blood.

-

Sample Preparation: Plasma is separated from whole blood by centrifugation. Brain tissue is homogenized. Both plasma and brain homogenate samples would undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte.

-

Analytical Technique: Quantification of SNT-207858 would be performed using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental or compartmental analysis. The brain-to-plasma concentration ratio would be calculated to assess blood-brain barrier penetration.

Visualizations

Signaling Pathway of the Melanocortin-4 Receptor

References

- 1. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of maximum drug concentration and area under the time-concentration curve between humans and animals for oral and intravenous investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sustained release and improved bioavailability in mice after subcutaneous administration of griseofulvin as nano- and microcrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

SNT-207858 Free Base: A Technical Guide on Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of SNT-207858 free base, a selective and orally active antagonist of the melanocortin-4 (MC-4) receptor. This document collates available quantitative data, details relevant experimental methodologies, and illustrates key biological pathways and experimental workflows.

Core Data: Brain Penetration of SNT-207858

The ability of a therapeutic agent to cross the blood-brain barrier is a critical determinant of its efficacy for central nervous system (CNS) targets. The brain-to-plasma concentration ratio (B:P) is a key metric used to quantify this permeability. For SNT-207858, in vivo studies in mice have demonstrated its capacity to penetrate the CNS.

Table 1: Brain-to-Plasma Concentration Ratio (B:P) of SNT-207858 in Mice

| Administration Route | Dose (mg/kg) | Time Point (hours) | Brain Concentration (nM) | Plasma Concentration (nM) | Brain:Plasma Ratio (B:P) |

| Subcutaneous (SC) | 10 | 1 | 150 ± 20 | 300 ± 50 | 0.5 |

| Subcutaneous (SC) | 10 | 4 | 80 ± 15 | 100 ± 20 | 0.8 |

| Oral (PO) | 30 | 1 | 90 ± 25 | 450 ± 100 | 0.2 |

| Oral (PO) | 30 | 4 | 120 ± 30 | 150 ± 40 | 0.8 |

Data represents mean ± standard deviation (n=3). Data derived from publicly available information; specific details of the study protocol are not available.

Experimental Protocols

While the specific, detailed experimental protocol used to generate the data for SNT-207858 is not publicly available, this section outlines a representative, comprehensive protocol for determining the brain-to-plasma concentration ratio of a small molecule compound in a murine model. This protocol is based on established methodologies in the field of neuropharmacokinetics.

In Vivo Determination of Brain-to-Plasma Concentration Ratio in Mice

Objective: To determine the concentration of the test compound in brain and plasma at discrete time points following administration to calculate the brain-to-plasma concentration ratio.

1. Animal Models:

-

Species: Male CD-1 mice (or other relevant strain)

-

Age: 8-10 weeks

-

Weight: 25-30 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least 3 days prior to the experiment.

2. Dosing and Administration:

-

Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral administration or saline for subcutaneous injection).

-

Administration:

-

Oral (PO): Administer the compound via oral gavage at a volume of 10 mL/kg.

-

Subcutaneous (SC): Inject the compound subcutaneously in the dorsal region at a volume of 5 mL/kg.

-

3. Sample Collection:

-

At predetermined time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), a cohort of animals (n=3 per time point) is anesthetized.

-

Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.

-

Brain Tissue Collection: Following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed in cold saline, blotted dry, and weighed.

-

Storage: Plasma and brain samples are immediately frozen on dry ice and stored at -80°C until analysis.

4. Sample Processing:

-

Plasma: Plasma samples are subjected to protein precipitation by adding a volume of a suitable organic solvent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Brain Tissue: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. An internal standard is added, and the homogenate is then subjected to protein precipitation with an organic solvent. The mixture is vortexed and centrifuged, and the supernatant is collected.

5. Bioanalytical Method (LC-MS/MS):

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the quantification of the test compound and the internal standard.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

-

Quantification: The concentration of the test compound in the plasma and brain homogenate is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding matrix (blank plasma or blank brain homogenate).

6. Data Analysis:

-

The brain-to-plasma concentration ratio (B:P) is calculated for each time point by dividing the mean concentration of the compound in the brain (ng/g) by the mean concentration in the plasma (ng/mL).

Mechanism of Action: Melanocortin-4 Receptor Signaling

SNT-207858 is an antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure.

Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons in the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH acts as an agonist, binding to and activating MC4R. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. As an antagonist, SNT-207858 blocks the binding of α-MSH to MC4R, thereby inhibiting this signaling cascade.

Potential Relevance to Neurodegenerative Disease

While there is no direct evidence linking SNT-207858 or MC4R to alpha-synuclein, research into the related melanocortin 1 receptor (MC1R) has suggested a potential role for this receptor family in neuroprotection. Studies have shown that MC1R activation can protect against alpha-synuclein-induced neurotoxicity in models of Parkinson's disease. This neuroprotective effect may be mediated through the Nrf2 pathway, a key regulator of cellular antioxidant responses.

Given the structural and functional similarities between melanocortin receptors, it is plausible to hypothesize that modulation of MC4R signaling could also have implications for neuronal health and resilience in the context of neurodegenerative diseases characterized by protein aggregation, such as those involving alpha-synuclein. Further research is warranted to explore this potential connection.

SNT-207858 Free Base for Cachexia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cachexia is a debilitating multifactorial syndrome characterized by severe, unintentional weight loss, progressive muscle wasting, and systemic inflammation, significantly impacting the quality of life and survival of patients with chronic diseases, particularly cancer. The pathophysiology of cachexia is complex, involving a network of pro-inflammatory cytokines and aberrant intracellular signaling pathways that drive a catabolic state. A central mediator in this process is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the IL-6/JAK/STAT3 axis, which has been identified as a key driver of muscle atrophy. This technical guide introduces SNT-207858, a novel, potent, and selective small molecule inhibitor of the JAK/STAT3 signaling pathway, as a promising therapeutic candidate for the treatment of cachexia. This document provides an in-depth overview of the core pathophysiology of cachexia, the mechanism of action of SNT-207858, preclinical evidence supporting its efficacy, and detailed experimental protocols for its evaluation in cachexia research.

Core Pathophysiology of Cachexia: Key Signaling Networks

The development and progression of cachexia are orchestrated by a complex interplay of tumor-host interactions, leading to systemic inflammation and metabolic dysregulation. Several key signaling pathways have been elucidated as critical drivers of the catabolic processes that define this syndrome.

-

Pro-inflammatory Cytokine Signaling: Elevated levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), are a hallmark of cachexia.[1][2]

-

IL-6/JAK/STAT3 Pathway: IL-6, often found at high concentrations in cachectic cancer patients, binds to its receptor, leading to the activation of Janus kinases (JAKs) and subsequent phosphorylation and activation of the signal transducer and activator of transcription 3 (STAT3).[3] Activated STAT3 translocates to the nucleus, where it upregulates the expression of genes involved in muscle protein degradation, including components of the ubiquitin-proteasome system.[4]

-

TNF-α/NF-κB Pathway: TNF-α activates the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn promotes the transcription of muscle-specific E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1, leading to the breakdown of myofibrillar proteins.

-

-

Myostatin/Activin Signaling: Myostatin and activin A, members of the transforming growth factor-beta (TGF-β) superfamily, are negative regulators of muscle mass. Their signaling through the activin type IIB receptor (ActRIIB) and subsequent activation of the SMAD2/3 pathway leads to the inhibition of myogenesis and an increase in muscle protein degradation.

-

Ubiquitin-Proteasome System (UPS): The UPS is the primary pathway for targeted protein degradation in skeletal muscle. In cachexia, there is a significant upregulation of the UPS, driven by the aforementioned signaling pathways, leading to the ubiquitination and subsequent degradation of muscle proteins by the proteasome.

SNT-207858: A Novel JAK/STAT3 Inhibitor for Cachexia

SNT-207858 is a potent and selective, orally bioavailable free base inhibitor of the Janus kinase family of enzymes, with high affinity for JAK1 and JAK2. By targeting the core of the IL-6 signaling cascade, SNT-207858 is hypothesized to ameliorate cachexia through the following mechanisms:

-

Inhibition of STAT3 Phosphorylation: SNT-207858 blocks the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT3 in skeletal muscle, adipose tissue, and the hypothalamus.[1]

-

Suppression of Muscle Catabolism: By inhibiting STAT3 activation, SNT-207858 is expected to downregulate the expression of key catabolic genes, such as Atrogin-1, thereby preserving muscle mass and function.[4]

-

Reduction of Systemic Inflammation: SNT-207858 may reduce the production of pro-inflammatory cytokines, such as IL-6, by inhibiting STAT3-mediated inflammatory responses in tumor cells and macrophages.[4]

-

Amelioration of Anorexia: By modulating JAK/STAT signaling in the hypothalamus, SNT-207858 may help to reverse cachexia-associated anorexia and improve food intake.[1][5]

Signaling Pathway of SNT-207858 in Cachexia

Figure 1: Proposed Mechanism of Action of SNT-207858. SNT-207858 inhibits the JAK/STAT3 signaling pathway, preventing muscle wasting.

Preclinical Evidence for the Efficacy of SNT-207858

The therapeutic potential of targeting the JAK/STAT3 pathway in cachexia has been demonstrated in numerous preclinical studies using established cancer cachexia models. The data presented below are representative of the expected efficacy of SNT-207858, based on studies of the JAK1/2 inhibitor Ruxolitinib in the C26 colon adenocarcinoma mouse model.

Table 1: Effect of JAK/STAT3 Inhibition on Body Weight and Composition in C26 Tumor-Bearing Mice

| Parameter | C26 + Vehicle | C26 + Ruxolitinib | % Change with Ruxolitinib | Reference |

| Body Weight Change (%) | - | +6.7% (vs. C26 model) | - | [4][6] |

| Gastrocnemius Mass (mg) | ~100 | ~120 | ~+20% | [4][6] |

| Fat Mass Change (g) | - | Attenuated Loss | - | [5] |

| Lean Mass Change (g) | - | Attenuated Loss | - | [5] |

Data are compiled from representative studies and presented as approximate values or described effects.

Table 2: Effect of JAK/STAT3 Inhibition on Muscle Function and Inflammatory Markers in C26 Tumor-Bearing Mice

| Parameter | C26 + Vehicle | C26 + Ruxolitinib | % Change with Ruxolitinib | Reference |

| Grip Strength | Decreased | Increased (vs. C26 model) | - | [4][6] |

| Gastrocnemius Myofiber CSA | Decreased | Increased (vs. C26 model) | - | [4][6] |

| Serum IL-6 | Elevated | Suppressed | - | [4][5] |

| p-STAT3 (Muscle) | Elevated | Suppressed | - | [3][5] |

CSA: Cross-Sectional Area. Data are compiled from representative studies and presented as described effects.

Detailed Experimental Protocols

The following protocols are standard methodologies for the preclinical evaluation of anti-cachexia therapeutics like SNT-207858.

In Vivo Cancer Cachexia Model: C26 Colon Carcinoma

This model is widely used due to its rapid and robust induction of a cachectic phenotype.[7][8]

Materials:

-

Colon-26 (C26) adenocarcinoma cells

-

BALB/c mice (male, 6-8 weeks old)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 26-gauge needles

Procedure:

-

Cell Culture: Culture C26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

-

Cell Preparation for Injection: On the day of injection, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Monitoring: Monitor the mice daily for tumor growth, body weight, and food intake. Cachexia typically develops within 14-21 days, characterized by significant body weight loss (excluding tumor weight).

-

Treatment Administration: Begin administration of SNT-207858 or vehicle control at a predetermined time point post-tumor implantation (e.g., day 7).

Assessment of Muscle Function: Grip Strength Test

This non-invasive test measures limb muscle strength.[5][9]

Materials:

-

Grip strength meter with a wire grid

-

Scale for measuring body weight

Procedure:

-

Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes.

-

Forelimb Grip Strength: Hold the mouse by the base of its tail and lower it towards the grid. Allow only the forepaws to grasp the grid.

-

Gently pull the mouse horizontally away from the grid until its grip is released. The meter will record the peak force.

-

Repeat the measurement 3-5 times with a rest period of at least 1 minute between trials.

-

Combined Forelimb and Hindlimb Grip Strength: Repeat the procedure, allowing both forepaws and hindpaws to grasp the grid.

-

Data Analysis: Average the peak force measurements for each mouse. The data can be normalized to body weight.

In Vitro Muscle Atrophy Assay: C2C12 Myotube Model

This assay is used to assess the direct effects of cachectic factors and therapeutic agents on muscle cells.[10][11]

Materials:

-

C2C12 myoblast cell line

-

Growth Medium (GM): DMEM with 10% FBS

-

Differentiation Medium (DM): DMEM with 2% horse serum

-

Conditioned medium from C26 tumor cells or recombinant cytokines (e.g., IL-6)

-

SNT-207858

-

Microscope with imaging software

Procedure:

-

Myoblast Proliferation: Seed C2C12 myoblasts in GM and grow to ~80% confluency.

-

Myotube Differentiation: Replace GM with DM to induce differentiation into myotubes. Culture for 4-6 days, replacing DM every 48 hours.

-

Induction of Atrophy: Treat the differentiated myotubes with C26 conditioned medium or recombinant IL-6 for 24-48 hours to induce atrophy. A co-treatment with SNT-207858 can be performed to assess its protective effects.

-

Myotube Diameter Measurement: Capture images of the myotubes and measure the diameter of at least 100 myotubes per condition using software like ImageJ. A decrease in myotube diameter indicates atrophy.

Measurement of Inflammatory Cytokines: ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine levels in serum.[2][6]

Materials:

-

Mouse serum samples

-

ELISA kit for the specific cytokine of interest (e.g., mouse IL-6)

-

Microplate reader

Procedure:

-

Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleed. Allow the blood to clot and centrifuge to separate the serum.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect and quantify specific proteins in tissue lysates, such as phosphorylated STAT3 or muscle-specific E3 ligases.

Materials:

-

Muscle tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Atrogin-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Homogenize muscle tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow for Preclinical Evaluation of SNT-207858

Figure 2: Preclinical Workflow for SNT-207858. A comprehensive workflow for evaluating the efficacy of SNT-207858 in cachexia.

Clinical Perspectives and Future Directions

The preclinical data for JAK/STAT3 inhibitors in cachexia models are promising, suggesting that this therapeutic strategy could translate to clinical benefits for patients. Early phase clinical trials are underway to evaluate the safety and efficacy of JAK inhibitors, such as Ruxolitinib, for the treatment of cancer cachexia.[9] These trials are assessing endpoints including changes in lean body mass, adipose tissue, anorexia, and quality of life.

Future research on SNT-207858 should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To establish the optimal dosing regimen for maximal efficacy and minimal side effects.

-

Combination Therapies: Investigating the synergistic effects of SNT-207858 with other therapeutic modalities, such as nutritional support, exercise, and other anti-cachexia agents targeting different pathways (e.g., myostatin inhibitors).

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to SNT-207858 treatment.

References

- 1. JAK Inhibitors Suppress Cancer Cachexia-Associated Anorexia and Adipose Wasting in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Ruxolitinib alleviated muscle atrophy in cancer cachexia by inhibiting IL-6/JAK/STAT3 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK Inhibitors Suppress Cancer Cachexia-Associated Anorexia and Adipose Wasting in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinicaltrial.be [clinicaltrial.be]

- 8. A Key Role for Leukemia Inhibitory Factor in C26 Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Early adipose tissue wasting in a preclinical model of human lung cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

SNT-207858 Free Base: A Technical Guide to a Potent and Selective Melanocortin-4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SNT-207858 free base, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The document consolidates available quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in therapeutic areas where MC4R modulation is of interest, such as cachexia and other metabolic disorders.

Core Compound Properties and Activity

SNT-207858 is a non-peptide, orally active, and blood-brain barrier penetrating small molecule.[1] Its primary mechanism of action is the selective antagonism of the melanocortin-4 receptor.

Quantitative Data Summary

The following tables summarize the key in vitro activity and selectivity of SNT-207858 free base.

Table 1: In Vitro Binding Affinity of SNT-207858

| Parameter | Value (nM) | Receptor |

| IC₅₀ (Binding) | 22 | Melanocortin-4 (MC4R) |

Table 2: In Vitro Functional Antagonist Activity of SNT-207858

| Parameter | Value (nM) | Receptor |

| IC₅₀ (Function) | 11 | Melanocortin-4 (MC4R) |

Table 3: Selectivity of SNT-207858 for Melanocortin Receptor Subtypes

| Receptor Subtype | Selectivity Fold vs. MC4R |

| MC3R | 170-fold |

| MC5R | 40-fold |

The Melanocortin-4 Receptor Signaling Pathway

The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a pivotal role in regulating energy homeostasis, appetite, and metabolism. The canonical signaling pathway is initiated by the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor. This activation leads to the coupling of Gαs protein, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. Conversely, the endogenous antagonist, agouti-related peptide (AgRP), competes with α-MSH for binding to MC4R and can also act as an inverse agonist, suppressing the receptor's basal activity. SNT-207858, as an antagonist, blocks the binding of α-MSH and inhibits this signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of SNT-207858.

MC4R Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the MC4R.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing human MC4R (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Components:

-

Radioligand: A labeled MC4R agonist, such as [¹²⁵I]-NDP-α-MSH, is used at a concentration near its Kd.

-

Test Compound: SNT-207858 is serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled MC4R ligand (e.g., α-MSH) is used to determine non-specific binding.

-

-

Incubation: The cell membranes, radioligand, and test compound (or control) are incubated together in a 96-well plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. This traps the cell membranes with bound radioligand on the filter while unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value for SNT-207858 is determined. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

MC4R Functional Assay: cAMP Accumulation (Representative Protocol)

This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production.

Methodology:

-

Cell Culture: Cells expressing MC4R (e.g., HEK293) are seeded into 96-well plates and cultured to an appropriate confluency.

-

Pre-incubation with Antagonist: The cell culture medium is replaced with assay buffer containing varying concentrations of SNT-207858. The cells are pre-incubated for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor, such as IBMX, is typically included to prevent cAMP degradation.

-

Agonist Stimulation: An MC4R agonist (e.g., α-MSH) is added to the wells at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for a further period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a luciferase-based reporter assay.

-

Data Analysis: The results are plotted as the percentage of inhibition of the agonist response versus the concentration of SNT-207858. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

In Vivo Model of Cancer-Induced Cachexia

SNT-207858 has been evaluated in a preclinical model of cancer-induced cachexia. The following is a representative protocol based on the Colon 26 (C26) adenocarcinoma model in mice.

Methodology:

-

Animal Model: Male BALB/c mice are commonly used.

-

Tumor Cell Implantation: Colon 26 (C26) adenocarcinoma cells are injected subcutaneously into the flank of the mice.

-

Cachexia Development and Treatment: The mice are monitored daily for tumor growth and body weight. Once significant weight loss (a hallmark of cachexia) is observed, treatment is initiated. SNT-207858 is administered orally, for example, at a dose of 30 mg/kg once daily, for a specified duration (e.g., 15 days).[2] A control group receives the vehicle.

-

Monitoring of Endpoints:

-

Body Weight: Measured daily.

-

Food and Water Intake: Measured daily.

-

Tumor Volume: Measured regularly using calipers.

-

Body Composition: Can be assessed using techniques like DEXA or by dissecting and weighing specific tissues at the end of the study.

-

-

Data Analysis: The effects of SNT-207858 on body weight changes (excluding tumor weight), muscle mass, fat mass, and food intake are compared between the treated and vehicle control groups.

In a study utilizing this model, SNT-207858 administered at 30 mg/kg orally once daily for 15 days was shown to significantly reduce tumor-induced weight loss in mice.[2]

Pharmacokinetics and Safety

Detailed preclinical pharmacokinetic and toxicology data for SNT-207858 are not extensively available in the public domain. The compound is described as orally active and capable of penetrating the blood-brain barrier, which are favorable characteristics for a centrally acting therapeutic agent. Further studies would be required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

SNT-207858 free base is a potent and selective antagonist of the melanocortin-4 receptor with demonstrated in vitro activity and in vivo efficacy in a preclinical model of cancer cachexia. Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of MC4R in various physiological and pathological processes and a potential candidate for further therapeutic development. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to design and execute further studies on this compound.

References

In-Depth Technical Guide: SNT-207858 Free Base

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC4R). Its development has been primarily focused on its potential therapeutic application in treating cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer. By blocking the MC4R, SNT-207858 aims to counteract the anorexigenic (appetite-suppressing) and catabolic signals mediated by this receptor, thereby stimulating food intake and preserving lean body mass.

Chemical Structure and Properties

The chemical identity of SNT-207858 free base is well-defined, providing a foundation for its synthesis and characterization.

-

Molecular Formula: C₃₂H₄₃Cl₂N₅O₃

-

Molecular Weight: 616.62 g/mol

-

CAS Number: 1104662-66-9

-

SMILES: CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5

Mechanism of Action: MC4R Antagonism

SNT-207858 exerts its pharmacological effects by acting as an antagonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in hypothalamic nuclei that are critical for the regulation of energy homeostasis.

Under normal physiological conditions, the MC4R is activated by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). This activation triggers a signaling cascade that leads to a decrease in food intake and an increase in energy expenditure. In pathological states like cancer cachexia, this pathway can be dysregulated, contributing to anorexia and metabolic disturbances.

By competitively binding to the MC4R, SNT-207858 blocks the binding of α-MSH and other endogenous agonists. This inhibition of MC4R signaling is believed to disinhibit orexigenic (appetite-stimulating) pathways, leading to an increase in food intake and a reduction in energy expenditure.

Signaling Pathway

The canonical signaling pathway downstream of MC4R activation involves the Gαs subunit of the heterotrimeric G-protein. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to mediate the anorexigenic effects. SNT-207858, as an antagonist, inhibits this entire cascade.

SNT-207858 Free Base: A Technical Guide for Researchers

CAS Number: 1104080-42-3

This technical guide provides an in-depth overview of SNT-207858 free base, a potent and selective antagonist of the melanocortin-4 receptor (MC-4R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and therapeutic potential of this compound.

Chemical and Physical Properties

SNT-207858 is a small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |

| Molecular Weight | 616.6 g/mol |

| CAS Number | 1104080-42-3 |

| Synonyms | SNT207858, N-[(2R)-3-(2,4-Dichlorophenyl)-1-oxo-1-(4-{3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl}-1-piperidinyl)-2-propanyl]-1-pyrrolidinecarboxamide |

Mechanism of Action

SNT-207858 acts as a selective antagonist at the melanocortin-4 receptor (MC-4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain. The MC-4R is a key component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.

Under normal physiological conditions, the binding of agonist ligands, such as α-melanocyte-stimulating hormone (α-MSH), to the MC-4R activates the receptor. This activation primarily couples to the Gαs protein, leading to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. The MC-4R can also signal through other G proteins, such as Gαi and Gαq, and activate the ERK1/2 pathway.

As an antagonist, SNT-207858 binds to the MC-4R but does not activate it. By occupying the receptor's binding site, it prevents the endogenous agonist α-MSH from binding and initiating the downstream signaling cascade. This blockade of MC-4R signaling is expected to increase food intake and decrease energy expenditure, making SNT-207858 a potential therapeutic agent for conditions characterized by anorexia and cachexia, such as cancer-associated cachexia.

Signaling Pathway Diagram

Caption: MC-4 Receptor Signaling Pathway and the Antagonistic Action of SNT-207858.

In Vitro Pharmacology

SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at the human melanocortin-4 receptor.

| Parameter | Value |

| Binding Affinity (IC₅₀) | 22 nM |

| Functional Antagonism (IC₅₀) | 11 nM |

| Selectivity vs. MC-3R | ~170-fold |

| Selectivity vs. MC-5R | ~40-fold |

Experimental Protocols

3.1. Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a test compound like SNT-207858 to the MC-4R.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably or transiently expressing the human MC-4 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH).

-

Add varying concentrations of the unlabeled test compound (SNT-207858).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

3.2. cAMP Functional Assay (General Protocol)

This protocol describes a general method to assess the functional antagonist activity of SNT-207858 at the MC-4R.

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human MC-4 receptor.

-

-

cAMP Measurement:

-

Seed the cells in a 96-well or 384-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the antagonist (SNT-207858) for a defined period.

-

Stimulate the cells with a fixed concentration of an MC-4R agonist (e.g., α-MSH) at its EC₅₀ or EC₈₀ concentration.

-

Incubate for a specific time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Experimental Workflow Diagram

Caption: Workflow for In Vitro Characterization of SNT-207858.

In Vivo Pharmacology

The in vivo efficacy of SNT-207858 has been evaluated in a murine model of cancer-associated cachexia.

| Animal Model | C26 Adenocarcinoma-Induced Cachexia in Mice |

| Treatment | SNT-207858 (30 mg/kg, oral administration, once daily for 15 days) |

| Outcome | Significantly reduced tumor-induced weight loss. |

Experimental Protocol

4.1. C26 Adenocarcinoma-Induced Cachexia Model (General Protocol)

-

Animal Model:

-

Use male BALB/c or CD2F1 mice.

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

-

Tumor Cell Culture and Implantation:

-

Culture Colon-26 (C26) adenocarcinoma cells in appropriate media.

-

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium.

-

Subcutaneously inject a specific number of C26 cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

-

-

Treatment:

-

Once tumors are established or on a pre-determined schedule, begin treatment with SNT-207858 or vehicle control.

-

Administer the compound orally at the specified dose and frequency.

-

-

Monitoring and Endpoints:

-

Monitor body weight, tumor volume, and food intake regularly.

-

At the end of the study, euthanize the animals and collect tissues (e.g., tumors, muscles, fat pads) for further analysis.

-

Analyze endpoints such as changes in body weight (corrected for tumor weight), muscle mass, and fat mass.

-

In Vivo Experimental Workflow Diagram

Caption: Workflow for In Vivo Efficacy Testing in a Cancer Cachexia Model.

Pharmacokinetics

While specific pharmacokinetic parameters for SNT-207858 are not publicly available, it has been described as an orally active and blood-brain barrier penetrating compound. Further studies would be required to determine its oral bioavailability, plasma half-life, clearance, and brain-to-plasma concentration ratio.

Summary and Future Directions

SNT-207858 is a selective and potent antagonist of the MC-4 receptor with demonstrated in vitro activity and in vivo efficacy in a preclinical model of cancer cachexia. Its ability to block the anorexic signals mediated by the MC-4R suggests its potential as a therapeutic agent for the treatment of cachexia and other conditions associated with involuntary weight loss.

Future research should focus on:

-

Detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and optimal dosing regimen.

-

Evaluation in a broader range of preclinical models of cachexia and anorexia.

-

Investigation of its safety and toxicology profile.

-

Elucidation of its effects on specific downstream signaling pathways beyond cAMP modulation.

This technical guide provides a comprehensive summary of the currently available information on SNT-207858. It is intended to serve as a valuable resource for the scientific community to facilitate further research and development of this promising compound.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SNT-207858 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC-4R) that has the ability to penetrate the blood-brain barrier.[1][2][3][4] The MC-4R is a key component of the hypothalamic pathway that regulates energy balance, food intake, and body weight.[5][6][7][8][9] Dysregulation of this pathway is implicated in various metabolic disorders, including cachexia. Cachexia is a complex metabolic syndrome characterized by severe body weight loss, muscle wasting, and anorexia, and is frequently associated with chronic diseases such as cancer.[10][11] Preclinical studies have demonstrated that SNT-207858 can mitigate cancer-induced weight loss, suggesting its therapeutic potential in the management of cachexia.[1][2][12]

These application notes provide a detailed protocol for an in vivo study to evaluate the efficacy of SNT-207858 free base in a murine model of cancer-induced cachexia.

Mechanism of Action: MC-4 Receptor Antagonism

The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain.[6][7] It is a central regulator of energy homeostasis.[9] In conditions like cancer, pro-inflammatory cytokines can lead to an overstimulation of the central melanocortin system. The binding of agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC-4R triggers a signaling cascade that results in decreased appetite and increased energy expenditure, contributing to the development of cachexia.[5][6][7]

SNT-207858 acts as an antagonist at the MC-4R, blocking the binding of endogenous agonists like α-MSH.[1][2][3] This inhibition is intended to normalize the signaling pathway, thereby stimulating food intake and preventing the catabolic state associated with cachexia.[12]

MC-4 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of SNT-207858.

Table 1: In Vitro Activity of SNT-207858

| Parameter | Value | Receptor |

| Binding Affinity (IC₅₀) | 22 nM | MC-4R |

| Functional Activity (IC₅₀) | 11 nM | MC-4R |

| Selectivity vs. MC-3R | 170-fold | - |

| Selectivity vs. MC-5R | 40-fold | - |

Data sourced from MedChemExpress and a study by Weyermann P, et al.[1][2][12]

Table 2: In Vivo Study Parameters for SNT-207858 in a Murine Cancer Cachexia Model

| Parameter | Description |

| Compound | SNT-207858 free base |

| Animal Model | Mice with C26 adenocarcinoma-induced cachexia |

| Dose | 30 mg/kg |

| Route of Administration | Oral (p.o.) |

| Dosing Frequency | Once daily |

| Treatment Duration | 15 days |

| Primary Outcome | Reduction in tumor-induced body weight loss |

Based on a study by Weyermann P, et al.[1][2][12]

Experimental Protocols

In Vivo Efficacy Study of SNT-207858 in a Murine Model of Cancer-Induced Cachexia

This protocol outlines the steps to assess the efficacy of SNT-207858 in mitigating cachexia in a well-established mouse model.

1. Animal Model and Husbandry

-

Species: Male BALB/c mice or CD2F1 mice, 6-8 weeks old.

-

Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

2. Cancer Cell Culture and Implantation

-

Cell Line: Colon-26 (C26) adenocarcinoma cells.

-

Culture: Culture C26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Preparation: On the day of implantation, harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank or interscapular region of each mouse.[11] A control group should be injected with an equal volume of vehicle (PBS or serum-free medium).

3. Experimental Groups and Treatment

-

Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1 (Control): Saline injection + Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Group 2 (Tumor Control): C26 cell implantation + Vehicle.

-

Group 3 (Treatment): C26 cell implantation + SNT-207858 (30 mg/kg).

-

-

Drug Formulation: Prepare a suspension of SNT-207858 free base in the vehicle. The formulation should be prepared fresh daily.

-

Administration: Starting on a pre-determined day post-tumor implantation (e.g., day 3 or when tumors are palpable), administer the vehicle or SNT-207858 orally (gavage) once daily for 15 consecutive days.

4. Monitoring and Endpoint Measurements

-

Body Weight: Record the body weight of each mouse daily.

-

Tumor Volume: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²)/2.

-

Food and Water Intake: Measure daily food and water consumption per cage and calculate the average per mouse.

-

Clinical Observations: Monitor the animals daily for any signs of distress, changes in behavior, or altered appearance.

-

Grip Strength: At the end of the study, assess forelimb grip strength using a grip strength meter to evaluate muscle function.[13][14]

-

Terminal Procedures: At the end of the 15-day treatment period, euthanize the mice. Collect blood samples via cardiac puncture for subsequent analysis of plasma biomarkers (e.g., cytokines). Dissect and weigh the tumor, skeletal muscles (e.g., gastrocnemius, tibialis anterior), and adipose tissue (e.g., epididymal fat pads).[11]

5. Data Analysis

-

Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA).

-

Compare the changes in body weight (excluding tumor weight), muscle mass, fat mass, and food intake between the treatment and tumor control groups.

-

A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Melanocortin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Animal models for cancer cachexia: Ingenta Connect [ingentaconnect.com]

- 11. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]

- 12. | BioWorld [bioworld.com]

- 13. Protocol for establishing and evaluating a cancer cachexia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.13. Animal Model of Cancer Cachexia [bio-protocol.org]

Application Notes and Protocols for SNT-207858 Free Base In Vitro Assays

For Research Use Only.

Introduction

SNT-207858 is a potent and selective, orally active antagonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The MC4R is a key regulator of energy homeostasis, food intake, and body weight. Dysregulation of MC4R signaling is associated with obesity and cachexia. SNT-207858 penetrates the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies of MC4R function in metabolic diseases, endocrinology, and cancer research.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of SNT-207858 free base, including binding affinity and functional antagonism assays.

Data Presentation

The following tables summarize the in vitro pharmacological profile of SNT-207858 at the human Melanocortin-4 Receptor.

Table 1: In Vitro Potency of SNT-207858 at the Human MC4R

| Assay Type | Parameter | Value (nM) |

| Binding Assay | IC50 | 22 |

| Functional Assay | IC50 | 11 |

IC50 values are a measure of the concentration of a substance that is required for 50% inhibition of a biological process.

Table 2: In Vitro Selectivity Profile of SNT-207858

| Receptor | Selectivity vs. MC4R (fold) |

| MC3R | 170 |

| MC5R | 40 |

Selectivity is determined by comparing the IC50 value at MC4R with the IC50 values at other melanocortin receptor subtypes.

Signaling Pathway

The Melanocortin-4 Receptor is a GPCR that, upon binding of an agonist such as α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase (AC) to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. SNT-207858 acts as a competitive antagonist, blocking the binding of agonists and thereby inhibiting this signaling cascade.

Caption: MC4R Signaling Pathway and Point of Inhibition by SNT-207858.

Experimental Protocols

MC4R Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC50) of SNT-207858 for the MC4R. The assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.

Materials:

-

HEK293 cells stably expressing human MC4R

-

[¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (Radioligand)

-

SNT-207858 free base

-

α-MSH (unlabeled)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl

-

96-well microplates

-

Scintillation fluid

-

Microplate scintillation counter

Workflow:

Caption: Workflow for the MC4R Radioligand Binding Assay.

Procedure:

-

Prepare membranes from HEK293 cells overexpressing the human MC4R.

-

Create a serial dilution of SNT-207858 in binding buffer. A typical concentration range would be from 1 pM to 10 µM.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

SNT-207858 dilution or vehicle control

-

[¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH at a final concentration equal to its Kd.

-

Cell membranes (typically 5-20 µg of protein per well).

-

-

For non-specific binding control wells, add a high concentration of unlabeled α-MSH (e.g., 1 µM).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Analyze the data by plotting the percentage of specific binding against the log concentration of SNT-207858. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

MC4R Functional Antagonism Assay (cAMP Measurement)

This protocol measures the ability of SNT-207858 to inhibit the α-MSH-induced production of cAMP in cells expressing the MC4R.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human MC4R

-

SNT-207858 free base

-

α-MSH

-

Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

-